5-Methyl-N(4)-hydroxycytosine

Description

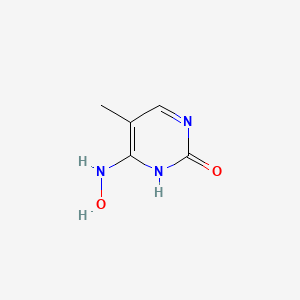

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxyamino)-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-2-6-5(9)7-4(3)8-10/h2,10H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXZENFMXUEBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185606 | |

| Record name | 5-Methyl-N(4)-hydroxycytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3171-25-3 | |

| Record name | 5-Methyl-N(4)-hydroxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-N(4)-hydroxycytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-N(4)-HYDROXYCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB0OO6RT62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Conformational Dynamics of 5 Methyl N 4 Hydroxycytosine

Elucidation of Solid-State Structure by X-ray Crystallography

While a crystal structure for 5-Methyl-N(4)-hydroxycytosine is not directly available in the reviewed literature, the crystal structure of its close analogue, 1,5-dimethyl-N(4)-hydroxycytosine, provides significant insights into the molecular conformation and interactions that are likely to govern the solid-state assembly of the target molecule. nih.govnih.gov

The crystal structure of 1,5-dimethyl-N(4)-hydroxycytosine, a formal analogue of this compound nucleosides, has been determined by X-ray diffraction. nih.govnih.gov The compound crystallizes in the monoclinic space group P2(1)/c. nih.govnih.gov The exocyclic N(4)-OH group is found to be essentially in the plane of the pyrimidine (B1678525) ring and adopts a syn conformation relative to the ring N(3) atom. nih.govnih.gov This conformation is influenced by the steric hindrance from the 5-methyl group. bibliotekanauki.pl

In contrast, studies on 1,3,5-trimethyl-N(4)-hydroxycytosine, another analogue, show that despite the steric hindrance from methyl groups at both N(3) and C(5), the N(4)-OH rotamer is in the anti conformation relative to the ring N(3). tandfonline.comresearchgate.net This highlights the subtle interplay of steric and electronic effects in determining the final conformation.

Table 1: Crystal Lattice Parameters for 1,5-dimethyl-N(4)-hydroxycytosine nih.govnih.gov

| Parameter | Value |

| Space Group | P2(1)/c |

| a | 7.368(2) Å |

| b | 12.096(3) Å |

| c | 9.192(4) Å |

| β | 113.94(3)° |

A key feature of the solid-state structure of 1,5-dimethyl-N(4)-hydroxycytosine is the presence of an intramolecular hydrogen bond. nih.govnih.gov This hydrogen bond is formed between the N(3)-H group as the donor and the oxygen atom of the exocyclic N(4)-OH group as the acceptor. nih.govnih.gov This interaction is a significant factor in stabilizing the syn conformation of the N(4)-OH group. bibliotekanauki.plnih.gov This intramolecular hydrogen bond likely also exists in this compound, influencing its conformational preference. bibliotekanauki.pl The formation of linear associates through intermolecular hydrogen bonds of the N(4)-OH...O=C(2) type is also observed in the solid state of the dimethylated analogue. bibliotekanauki.pl

Spectroscopic Probes of this compound in Solution and Gas Phase

Spectroscopic techniques provide valuable information about the structure and behavior of this compound and its derivatives in non-crystalline states.

Infrared (IR) spectroscopy studies on 1,5-dimethyl-N(4)-hydroxycytosine in non-polar solvents have shown that the compound predominantly exists in the imino form. nih.gov The results also confirm the presence of the intramolecular hydrogen bond between the ring N(3) hydrogen and the exocyclic N(4) oxygen, similar to what is observed in the solid state. nih.gov

Furthermore, 1,5-dimethyl-N(4)-hydroxycytosine exhibits self-association in solution, forming linear associates through intermolecular hydrogen bonding of the N(4)-OH...O=C(2) type. nih.gov The thermodynamic parameters for this association have been determined. nih.gov In the gas phase, both 1,5-dimethyl-N(4)-hydroxycytosine and its N(4)-methoxy derivative are also predominantly in the imino form. nih.govcdnsciencepub.com These findings suggest that this compound would likely exhibit similar self-association and hydrogen bonding behavior in solution and the gas phase.

Table 2: Thermodynamic Parameters for Self-Association of 1,5-dimethyl-N(4)-hydroxycytosine in Solution nih.gov

| Parameter | Value |

| ΔH | -2.8 kcal/mol |

| ΔS | -2.7 cal/deg·mol |

While direct NMR studies specifically on this compound are not detailed in the available literature, NMR studies on related N(4)-hydroxycytosine derivatives provide insights into their solution-phase conformation. For instance, NMR studies of N(4)-hydroxycytidine in an RNA duplex have shown that it can exist in both amino and imino tautomeric forms, with the equilibrium being influenced by the base-pairing partner. nih.govacs.org When paired with guanine (B1146940), the amino form is favored, while a mixture of conformations is observed when paired with adenine (B156593). nih.govacs.org For 1-methyl-N(4)-methoxycytosine, the imino-syn form has been observed by NMR in organic solvents when base-paired with adenine. nih.gov These studies suggest that the conformational landscape of this compound in solution is likely complex and dependent on its environment and intermolecular interactions.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides a powerful tool to investigate the tautomerism and conformational preferences of this compound. Quantum-mechanical studies have been performed on cytosine and hydroxycytosine tautomers. researchgate.net These studies, using methods such as MNDO, MINDO-3, and ab initio Hartree-Fock, have shown that the oxime form of hydroxycytosine is the lowest energy tautomer. researchgate.net

Theoretical studies on various conformers of the imino tautomer of this compound have been conducted using MINDO/3 and PCILO calculations. researchgate.net Although these calculations involved only partial geometry optimization, they suggested that the molecule is unlikely to act as a complementary base to adenine in the Watson-Crick sense. researchgate.net

More advanced ab initio calculations on N(4)-hydroxycytosine and its 5-fluoro derivative have indicated that the imino tautomer in the syn conformation relative to the N(3)-nitrogen is the most stable form in the gas phase and in non-polar or weakly-polar environments. nih.gov The energy barrier for the syn-anti rotation in the imino form of N(4)-hydroxycytosine is estimated to be high, suggesting that these two forms can be considered as distinct structural isomers under biochemical conditions. nih.gov Molecular mechanics calculations on a series of C(5)-substituted N(1)-methyl-N(4)-hydroxycytosines have also been performed to understand conformational aspects. acs.org

Quantum-Mechanical Studies on Tautomerism and Isomerism

Quantum-mechanical calculations have been instrumental in elucidating the tautomeric and isomeric preferences of this compound. Like other cytosine derivatives, it can exist in different tautomeric forms, primarily the amino and imino forms. Furthermore, rotation around the C(4)-N(4) bond leads to syn and anti isomers.

Theoretical studies, including semi-empirical methods like MINDO/3 and PCILO, as well as ab initio methods, have consistently shown that the imino tautomer of N(4)-hydroxycytosine derivatives is energetically more stable than the amino form. researchgate.netnih.gov For N(4)-hydroxycytosine and its 5-fluoro analog, the imino tautomer in the syn conformation (relative to the N3-nitrogen) is the most stable form. nih.gov The energy difference between the syn and anti rotamers is significant, with the anti-imino form being less stable. nih.gov This energy barrier for the syn-anti rotation is substantial, suggesting that these two forms can be considered as distinct structural isomers under biochemical conditions. nih.gov

Experimental data from UV and NMR spectroscopy support these theoretical findings, indicating that for 1-methyl-N(4)-hydroxycytosine and 1,5-dimethyl-N(4)-hydroxycytosine, the imino species is predominant, with a population of approximately 90%. nih.gov The syn conformation is stabilized by a strong intramolecular hydrogen bond between the N(3)-H proton and the oxygen of the exocyclic N(4)-OH group. researchgate.netbibliotekanauki.pl This intramolecular interaction is a key feature of the molecule's architecture.

The substitution at the C(5) position with a methyl group further influences the conformational equilibrium. Molecular mechanics calculations on a series of C(5)-substituted N1-methyl-N4-hydroxycytosines have shown that the steric hindrance between the N4-OH group and the C(5)-substituent plays a major role in the cis-trans (syn-anti) equilibrium. acs.org An increase in the size of the C(5)-substituent leads to greater deformation of the trans conformation, thereby stabilizing the cis form. acs.org

This preference for the syn-imino tautomer has significant biological implications. In this conformation, this compound is unable to form a standard Watson-Crick base pair with guanine. researchgate.netresearchgate.net

Table 1: Relative Energies of N(4)-hydroxycytosine Tautomers and Rotamers

| Tautomer/Rotamer | Relative Energy (kJ/mol) | Method | Reference |

|---|---|---|---|

| imino-anti | 12.8 | SCF + MBPT(2)/6-31G | nih.gov |

This table presents theoretical energy differences for the parent compound N(4)-hydroxycytosine, which provides a model for the behavior of its 5-methyl derivative.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules and their interactions with the surrounding environment over time. By simulating the atomic motions of a molecular system, MD can provide detailed insights into the dynamic behavior of molecules, including bond rotations, angle bending, and non-bonded interactions.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles of this methodology are broadly applicable. Such simulations could reveal the dynamics of the pyrimidine ring, the flexibility of the exocyclic N(4)-hydroxy group, and the rotational barrier between the syn and anti conformers in a solvated environment.

Experimental studies have provided valuable information on the intermolecular interactions of this compound and its analogs. In low-polarity media, these compounds have been shown to form dimers through hydrogen bonding. nih.gov Specifically, 1,5-dimethyl-N(4)-hydroxycytosine forms linear associates in solution via hydrogen bonds of the N-OH...O=C2 type. bibliotekanauki.pl The thermodynamic parameters for this association have been determined, providing a quantitative measure of the interaction strength. bibliotekanauki.pl

Table 2: Association Constants for Dimerization of N(4)-hydroxycytosine Analogs

| Compound | Association Constant (M⁻¹) at ambient temperature |

|---|---|

| 1,3-dimethyl-N(4)-hydroxycytosine | 4.6 |

| anti 1,3,5-trimethyl-N(4)-hydroxycytosine | 12.8 |

| 1,5-dimethyl-N(4)-hydroxycytosine | 36 |

Data sourced from reference nih.gov.

In the solid state, crystal structure analyses reveal the packing of these molecules and the network of intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.net These experimental findings on intermolecular interactions provide a foundation for what could be further explored and detailed through molecular dynamics simulations, particularly in understanding how this molecule interacts with biological macromolecules like enzymes or nucleic acids.

Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules, including the distribution of electron density and the energies of molecular orbitals.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical hardness and stability; a smaller gap generally implies higher reactivity.

For this compound, the electronic structure is intrinsically linked to its tautomeric and conformational preferences. The stability of the imino tautomer and the syn conformation is a direct consequence of the electronic distribution within the molecule that favors the formation of the intramolecular hydrogen bond.

While specific DFT studies detailing the complete electronic profile of this compound are not abundant in the selected literature, the reactivity of the parent cytosine and its 5-methyl derivative has been a subject of computational investigation. Such studies can provide a comparative framework. The introduction of the N(4)-hydroxy group significantly alters the electronic properties of the pyrimidine ring compared to cytosine. The delocalization of the positive charge between the ring N(3) and the exocyclic N(4) in the protonated form of 1-methyl-N(4)-hydroxycytosine indicates a redistribution of electron density upon protonation. cdnsciencepub.com

The electronic structure dictates the sites of potential electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, would visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its interaction with other molecules.

Mechanistic Pathways of 5 Methyl N 4 Hydroxycytosine Induced Mutagenesis

Principles of Mispairing and Altered Base Pairing Specificity

The primary driver of mutagenesis for N4-hydroxycytosine analogues is a shift in their tautomeric equilibrium, which directly impacts their hydrogen-bonding capabilities.

5-Methyl-N(4)-hydroxycytosine, and its analogues, predominantly exist in an imino tautomeric form rather than the canonical amino form of cytosine. nih.govnih.gov X-ray diffraction and infrared spectroscopic studies on 1,5-dimethyl-N4-hydroxycytosine, a model compound, have revealed a critical structural feature: the presence of an intramolecular hydrogen bond between the hydrogen on the ring's N(3) position and the oxygen atom of the exocyclic N4-OH group. nih.govnih.gov This bond stabilizes the imino form and holds the N4-OH group in a syn conformation relative to the N(3) position. nih.gov This conformation physically prevents the molecule from forming the standard Watson-Crick hydrogen bonds with guanine (B1146940). nih.gov The N(3) position, which would normally act as a hydrogen bond acceptor for guanine's N1-H, is blocked by the intramolecular bond, while the N4 group, now an imino-hydroxyl, cannot present the correct donor-acceptor pattern to pair with guanine's exocyclic amino group and carbonyl oxygen. nih.gov Studies on the related N4-hydroxycytidine (NHC) in RNA confirm that while it can pair with guanine, it does so by adopting the canonical amino form, whereas its mutagenic potential is expressed through the more stable imino form. acs.orgnih.gov

The stabilized imino tautomer of this compound is structurally analogous to thymine (B56734), which allows it to form non-canonical base pairs with adenine (B156593). pnas.org This mispairing is the molecular basis of the C→T transition mutations induced by hydroxylamine (B1172632). nih.govacs.org While the intramolecular hydrogen bond in the syn conformation prevents classical Watson-Crick pairing, the molecule can still interact with adenine. nih.govnih.gov NMR spectroscopy studies on N4-hydroxycytidine (NHC) have provided direct evidence for this behavior, showing that when paired with adenine, NHC exists in two conformations: one of which is a weakly hydrogen-bonded Watson-Crick type pair with NHC in the imino form. acs.orgnih.gov This demonstrates that the imino tautomer facilitates pairing with adenine, a key step in fixing the mutation during replication. acs.orgpnas.org Other N4-substituted cytosine analogues are also known to be mutagenic because of their ability to form stable wobble or Watson-Crick-like pairs with both guanine and adenine. pnas.org

Interactions with DNA Replication Polymerases

The ultimate biological outcome of the formation of this compound is determined by how DNA polymerases interpret this lesion during replication.

When a DNA polymerase encounters a modified base like this compound, its fidelity can be compromised. nih.govpsu.edu For many cytosine adducts, this results in the preferential misincorporation of adenine. For instance, with the lesion 5-hydroxycytosine (B44430) (5-OHC), replicative DNA polymerases often misincorporate dAMP, which is attributed to the electronegativity of the C5 substituent and weakened stacking capabilities that create instability in the active site. nih.govacs.org

However, studies using an O-allylhydroxylamine adduct of 5-methylcytosine (B146107) (a stable analogue of the N4-hydroxy adduct) show a different outcome. When this specific lesion was present in a DNA template, Klenow fragment (exo-) polymerase did not significantly misincorporate dATP opposite it. oup.com Instead, the polymerase was largely blocked. oup.com This contrasts sharply with the analogous adduct of unmethylated cytosine, which efficiently directed the misincorporation of dATP. oup.com

| Template Base | Incoming Nucleotide | Incorporation Result | Reference |

|---|---|---|---|

| dC (untreated) | dGTP | Correct incorporation | oup.com |

| 5MedC (untreated) | dGTP | Correct incorporation | oup.com |

| dC-hydroxylamine adduct | dATP | Significant misincorporation (C→T transition) | oup.com |

| 5MedC-hydroxylamine adduct | dATP | No significant misincorporation (<5%) | oup.com |

| 5MedC-hydroxylamine adduct | dGTP | No elongation or polymerase block | oup.com |

The ability of a DNA polymerase to move past a DNA lesion is known as replication bypass. Some lesions are easily bypassed, often leading to mutations, while others can halt replication entirely. oup.com In the case of the hydroxylamine adduct of 5-methylcytosine, studies with the Klenow fragment of E. coli DNA polymerase I showed that the lesion is not easily bypassed. oup.com Primer extension assays demonstrated that the polymerase stops at the site of the adduct, indicating that it acts as a significant block to DNA replication. oup.com This suggests that while the adduct of unmethylated cytosine is bypassed mutagenically, the adduct of 5-methylcytosine is primarily a cytotoxic lesion that stalls the replication fork. oup.com

Role in Hydroxylamine-Mediated Mutagenesis Pathways

Hydroxylamine is a chemical mutagen that specifically induces C→T transition mutations by reacting with cytosine residues in DNA. acs.org Its reaction with cytosine proceeds to form N4-hydroxycytosine, the key mutagenic intermediate. pnas.orgacs.org This intermediate exists in a tautomeric equilibrium between its amino and imino forms. nih.gov The imino form's ability to mispair with adenine during DNA replication is the fundamental cause of the observed C→T mutations. pnas.org

When hydroxylamine reacts with 5-methylcytosine, it forms this compound. nih.gov Structural analyses confirm this product also favors the imino tautomeric form, which is necessary for mispairing. nih.govnih.gov However, replication studies indicate that the resulting adduct of 5-methylcytosine may function more as a replication block than a readily misincorporated base. oup.com Therefore, within the broader context of hydroxylamine mutagenesis, this compound is a critical intermediate whose primary effect may be to stall DNA synthesis, a potent form of DNA damage, rather than to directly cause a high frequency of transition mutations during bypass. oup.com

Formation and Stability of this compound Adducts in Nucleic Acids

The formation of this compound (5-me-N(4)-OH-C) in nucleic acids is primarily understood as a product of the chemical reaction between 5-methylcytosine (5-meC), an important epigenetic marker in DNA, and hydroxylamine, a potent mutagen. bibliotekanauki.pl This reaction modifies the exocyclic amino group at the N(4) position of the cytosine ring. The DNA of T-even bacteriophages, for instance, contains 5-hydroxymethylcytosine (B124674) which reacts with hydroxylamine to form 5-hydroxymethyl-N4-hydroxycytosine, a related adduct. bibliotekanauki.pl

Once formed, the stability and conformational state of the 5-me-N(4)-OH-C adduct are critical to its mutagenic behavior. X-ray diffraction studies on a formal analogue, 1,5-dimethyl-N4-hydroxycytosine, revealed that the compound exists in the imino tautomeric form. nih.gov In this state, the exocyclic N(4)-OH group is positioned syn to the ring's N(3) atom, a conformation stabilized by steric hindrance from the adjacent 5-methyl group. bibliotekanauki.plnih.gov This syn conformation is significant because it features an intramolecular hydrogen bond between the N(3)-H donor and the O(4) acceptor, which locks the molecule in a structure that is unable to participate in standard Watson-Crick base pairing with adenine. nih.govresearchgate.net Quantum-mechanical studies support that the imino form is a low-energy tautomer, suggesting this conformation is an intrinsic property of the molecule. researchgate.net This steric clash and preferred conformation likely prevail in solution and within the DNA duplex, fundamentally altering its base pairing potential. bibliotekanauki.plnih.gov

Table 1: Conformational Properties of this compound Analogue

| Feature | Observation | Implication for Mutagenesis |

|---|---|---|

| Tautomeric Form | Predominantly the imino form. nih.gov | Alters the hydrogen bonding pattern compared to the standard amino form of cytosine. |

| N(4)-OH Conformation | Syn to the ring N(3) atom. bibliotekanauki.plnih.gov | Steric hindrance by the 5-methyl group prevents the conformation required for normal base pairing. bibliotekanauki.pl |

| Intramolecular H-Bond | Exists between N(3)-H and the oxygen of the N(4)-OH group. nih.gov | Stabilizes the syn conformation, preventing participation in Watson-Crick pairing with adenine. nih.gov |

Comparative Analysis of Mutagenic Potential with Other N(4)-Hydroxycytosine Derivatives

The mutagenic potential of this compound is best understood by comparing it with its non-methylated counterpart, N(4)-hydroxycytosine (N(4)-OH-C). N(4)-OH-C is a known mutagenic base analogue precisely because of its ability to exist in two tautomeric forms—the amino and the imino forms—which allows it to ambiguously base-pair with both guanine (G) and adenine (A). pnas.orgacs.org Recent NMR spectroscopy studies on N(4)-hydroxycytidine (NHC) within an RNA duplex provided conclusive evidence for this dual behavior. The study showed that NHC forms a stable Watson-Crick base pair with guanine when in its amino form, but can also adopt an imino form to create a weaker, yet significant, base pair with adenine. acs.org This tautomeric flexibility is the primary mechanism behind its mutagenic activity, leading to base pair transitions. pnas.org

In contrast, the addition of a methyl group at the C5 position in 5-me-N(4)-OH-C significantly alters its mutagenic properties. As established through structural studies of its analogues, the 5-methyl group sterically forces the N(4)-OH group into a syn conformation, which is incompatible with Watson-Crick pairing with adenine. bibliotekanauki.plnih.gov While N(4)-OH-C can adopt the necessary anti conformation to pair with adenine, the 5-methyl derivative is largely locked out of this possibility. bibliotekanauki.plresearchgate.net This failure to form a stable base pair with adenine distinguishes its mutagenic pathway from that of the non-methylated analogue. Studies on N(4)-hydroxycytidine have shown that it preferentially induces AT→GC transitions at a much higher frequency than GC→AT transitions, highlighting a specific mutagenic signature. nih.gov The steric constraints on 5-me-N(4)-OH-C suggest its mutagenic outcomes would differ, likely being unable to efficiently induce the same spectrum of mutations as N(4)-OH-C.

Table 2: Comparative Mutagenic Properties of N(4)-Hydroxycytosine Derivatives

| Compound | Tautomeric Ambiguity | Base Pairing Potential | Primary Mutagenic Outcome | Reference |

|---|---|---|---|---|

| N(4)-Hydroxycytosine (N(4)-OH-C) | Exists in both amino and imino forms within nucleic acids. | Can pair with Guanine (amino form) and Adenine (imino form). | High frequency of AT→GC transitions. | pnas.orgacs.orgnih.gov |

| This compound (5-me-N(4)-OH-C) | Predominantly in a fixed imino form due to steric hindrance. | Pairing with Adenine is prevented by the sterically hindered syn conformation. | Inability to form a stable base pair with adenine. | bibliotekanauki.plnih.govresearchgate.net |

Synthetic Methodologies and Analytical Research Techniques for 5 Methyl N 4 Hydroxycytosine

Controlled Laboratory Synthesis of 5-Methyl-N(4)-hydroxycytosine and its Nucleosides/Oligonucleotides

The ability to synthesize this compound and incorporate it into larger molecules like nucleosides and oligonucleotides is fundamental for detailed investigation. This section outlines the chemical procedures and strategic incorporation methods developed for this purpose.

Chemical Synthesis Procedures for Modified Nucleobases

The synthesis of modified nucleobases like this compound often involves multi-step chemical reactions. While specific synthesis routes for this compound are not extensively detailed in the provided results, general principles for creating similar modified cytidine (B196190) analogues can be inferred. For instance, the synthesis of related compounds such as 5-hydroxymethyl-2'-deoxycytidine (5hmdC) often starts from more common nucleosides like 2'-deoxyuridine. ashansenlab.com A common strategy involves the protection of hydroxyl groups on the sugar moiety, followed by modification of the nucleobase, and subsequent deprotection.

One approach for creating N4-hydroxycytosine derivatives involves the reaction of a uridine (B1682114) precursor with a hydroxylamine-based reagent. For example, the synthesis of N4-hydroxycytidine can be achieved by reacting 5′-O-DMT-2′-O-TOM-O4-chlorophenyluridine with 15NH2OH. acs.org A similar strategy could potentially be adapted for a 5-methylcytosine (B146107) precursor. Another general method involves the direct treatment of a cytidine derivative with hydroxylamine (B1172632), which can lead to the formation of the N4-hydroxy derivative. acs.org However, this reaction can have poor yields and side reactions, such as deamination, especially under acidic conditions. acs.org

Table 1: Key Synthetic Steps for Modified Cytidine Analogues

| Step | Description | Starting Material Example | Reagents Example | Product Example |

| Base Modification | Introduction of a functional group at a specific position on the pyrimidine (B1678525) ring. | 2'-deoxyuridine | Free radical bromination, Hydroxylamine | 5-bromomethyl-dU, N4-hydroxycytidine |

| Sugar Protection | Addition of protecting groups to the hydroxyls of the sugar to prevent side reactions. | Modified Nucleoside | DMT-Cl, TBDMS-Cl | 5'-O-DMT, 2'-O-TBDMS protected nucleoside |

| Phosphitylation | Addition of a phosphoramidite (B1245037) moiety to the 3'-hydroxyl group. | Protected Nucleoside | CEP-Cl, DIPEA | Nucleoside Phosphoramidite |

| Deprotection | Removal of protecting groups after synthesis or incorporation into an oligonucleotide. | Protected Oligonucleotide | Ammonia, TBAF | Final Modified Oligonucleotide |

Strategies for Site-Specific Incorporation into Oligonucleotides (e.g., DNA, RNA)

The site-specific incorporation of modified nucleosides into DNA and RNA oligonucleotides is most commonly achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. encyclopedia.pub This method involves a four-step reaction cycle: 5'-deblocking, coupling, capping, and oxidation. encyclopedia.pub The modified nucleoside, in its phosphoramidite form, is introduced during the coupling step at the desired position in the growing oligonucleotide chain.

Several strategies exist for incorporating modifications:

Direct incorporation of modified phosphoramidites: This is the most straightforward approach where the phosphoramidite of the modified nucleoside, such as a this compound derivative, is synthesized and then used directly in solid-phase synthesis. encyclopedia.pub This method allows for precise placement of the modified base within the oligonucleotide sequence.

Post-synthetic modification: In this strategy, a precursor or "convertible" nucleoside is incorporated into the oligonucleotide. nih.govacs.org After the synthesis of the oligonucleotide is complete, the convertible nucleoside is chemically transformed into the desired modified base. nih.govacs.org This approach is useful when the desired modification is not stable under the conditions of oligonucleotide synthesis and deprotection. encyclopedia.pub

Enzymatic synthesis: Polymerases can be used to incorporate modified nucleoside triphosphates (dNTPs or NTPs) into DNA or RNA strands. rsc.org This method, often involving techniques like primer extension (PEX), can be used to create oligonucleotides with single or multiple modifications. rsc.org

The choice of strategy depends on the chemical stability of the modified nucleobase and the desired yield and purity of the final oligonucleotide. The presence of modifications can sometimes affect the efficiency of the synthesis and the stability of the resulting duplex. acs.org

Advanced Analytical Approaches for Detection and Characterization of this compound in Research Samples

Once synthesized or isolated from biological samples, a range of sophisticated analytical techniques are employed to confirm the structure, quantify the amount, and characterize the properties of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of modified nucleosides. researchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry.

For structural confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion of the compound and its fragmentation pattern. libretexts.orgmsu.educhemguide.co.uk This fragmentation fingerprint is unique to the molecule and can be used to definitively identify it. In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. nih.gov

For quantification, LC-MS/MS is often operated in multiple reaction monitoring (MRM) mode. researchgate.netscispace.com This highly sensitive and specific mode allows for the detection of very low levels of the target molecule, even in complex biological matrices. The method can achieve limits of detection in the femtomole range for similar modified nucleosides like 5-hydroxymethylcytosine (B124674). nih.govnih.gov The use of isotopically labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. researchgate.net

Utilization of Nanopore Technology for Single-Molecule Characterization

Nanopore sequencing offers a revolutionary approach to directly detect and characterize DNA and RNA modifications, including those similar to this compound, at the single-molecule level. nanoporetech.comnih.gov This technology works by passing a single strand of DNA or RNA through a protein nanopore. As each base passes through the pore, it causes a characteristic disruption in an ionic current. Modified bases produce a different electrical signal compared to the canonical bases (A, C, G, T/U), allowing for their direct identification within the sequence context. researchgate.net

Recent advancements have enabled the simultaneous detection of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) with high accuracy. nanoporetech.comnih.gov This capability suggests that with appropriate training of the base-calling algorithms, nanopore sequencing could also be used to identify this compound. The ability to detect modifications on native DNA without the need for chemical conversion or amplification makes nanopore sequencing a powerful tool for epigenetic and epitranscriptomic research. frontiersin.org This technology can also provide information about the strand-specific distribution of modifications. nih.gov

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the purification and purity assessment of synthesized this compound and its derivatives. springernature.comnih.gov Reversed-phase HPLC is a commonly used method for separating modified nucleosides and oligonucleotides from reaction mixtures and byproducts. oup.comresearchgate.netoup.com

Different types of columns, such as C18 or C30, can be used depending on the hydrophobicity of the compound. nih.govbiorxiv.org The separation is achieved by using a gradient of a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. oup.combiorxiv.org The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram, and its identity can be confirmed by collecting the fraction and analyzing it with mass spectrometry.

For oligonucleotides, ion-pair reversed-phase HPLC (IP-RP-HPLC) is often employed. researchgate.net This technique uses an ion-pairing agent in the mobile phase to neutralize the negative charge of the phosphate (B84403) backbone, allowing for better retention and separation on the reversed-phase column. HPLC purification is crucial for removing impurities from in vitro transcribed RNA, which can improve its translational efficiency and reduce immunogenicity. springernature.comoup.com

Investigation of 5 Methyl N 4 Hydroxycytosine in Biological Research Models

In Vitro Enzymatic and Biochemical Assay Systems

In vitro systems provide a controlled environment to dissect the molecular interactions of 5-Methyl-N(4)-hydroxycytosine with components of the DNA replication and repair machinery.

Cell-Free DNA Replication and Repair Assays

Cell-free assays are instrumental in determining how DNA polymerases and repair enzymes interact with modified bases like this compound. These systems allow for the precise control of components, enabling detailed kinetic and mechanistic studies.

Research has shown that oxidized forms of 5-methylcytosine (B146107) can influence the efficiency and fidelity of DNA polymerases. For instance, while human DNA polymerase β can accommodate modifications like 5-hydroxymethylcytosine (B124674) and 5-formylcytosine (B1664653) with little effect on the incorporation of dGTP, the presence of 5-carboxycytosine can decrease the catalytic efficiency. nih.gov The fidelity of DNA polymerase β, however, appears to be maintained when encountering these modified cytosines. nih.gov This suggests that the base excision repair (BER) pathway, where DNA polymerase β plays a key role in gap-filling synthesis, can handle certain oxidative lesions without introducing mutations. nih.gov

The endonuclease III-like N-glycosylase family, which includes human NTHL1 and S. cerevisiae Ntg1 and Ntg2, is responsible for repairing a variety of oxidized pyrimidines, such as 5-hydroxycytosine (B44430). oup.com However, the efficiency of repair can vary between the different enzymes. For example, Ntg2 processes 5-hydroxycytosine more efficiently than Ntg1 and NTHL1. oup.com This highlights the specificity and potential redundancy within the BER pathway.

Furthermore, studies on related compounds like 5-hydroxycytosine (5-OHC) reveal that its miscoding potential arises from template instability within the active site of high-fidelity DNA polymerases. acs.org This instability can lead to the misincorporation of dAMP opposite the lesion, a critical step in the pathway to C→T transition mutations. acs.org

Oligonucleotide-Based Studies for Base-Pairing and Lesion Bypass

Oligonucleotides containing a site-specific this compound or related analogs are powerful tools to investigate base-pairing preferences and the ability of DNA polymerases to bypass such lesions.

Studies using oligonucleotides containing hydroxylamine (B1172632) adducts of cytosine have shown that these modifications can be bypassed by DNA polymerases and can pair with dATP, leading to potential mutations. nih.gov The conformation of the modified base, particularly the tautomeric form, is critical for its base-pairing properties. The imino tautomer of a modified cytosine is often implicated in mispairing with adenine (B156593). nih.gov

The structural context of the lesion is also important. For example, the presence of a methyl group at the C5 position can influence the conformational equilibrium of the modified base, potentially affecting its interaction with DNA polymerases. nih.gov Crystal structure analysis of polymerases encountering modified bases provides molecular insights into how these lesions are accommodated in the active site and why they may lead to misincorporation. For instance, the structure of human polymerase β with a 5-chlorocytosine (B1228043) lesion reveals how the polymerase can accommodate the chlorine atom and facilitate mispairing with dATP. pnas.org

The ability of RNA polymerase to bypass lesions like 5-hydroxycytosine has also been studied, indicating that while the lesion can be bypassed, it may cause pausing of the polymerase. oup.com This has implications for transcription and the potential for transcriptional mutagenesis.

| Feature | Finding |

| DNA Polymerase Interaction | Oxidized forms of 5-methylcytosine can reduce the catalytic efficiency of dGTP insertion by DNA polymerase β, but do not always alter the enzyme's fidelity. nih.gov |

| Base Excision Repair | Endonuclease III-like N-glycosylases (NTHL1, Ntg1, Ntg2) recognize and repair oxidized pyrimidines like 5-hydroxycytosine, though with varying efficiencies. oup.com |

| Miscoding Mechanism | The mutagenic potential of 5-hydroxycytosine is linked to template instability in the polymerase active site, facilitating dAMP misincorporation. acs.org |

| Lesion Bypass | Oligonucleotide studies show that hydroxylamine adducts of cytosine can be bypassed by polymerases and mispair with dATP. nih.gov |

| Transcriptional Impact | RNA polymerase can bypass lesions like 5-hydroxycytosine, but this may cause transcriptional pausing. oup.com |

Application in Prokaryotic and Eukaryotic Cell-Based Mutagenesis Assays

Cell-based assays are essential for understanding the mutagenic consequences of this compound in a biological context, where DNA replication, repair, and other cellular processes are fully active.

Studies in Bacterial Mutagenesis Models (e.g., E. coli, Bacteriophages)

Bacterial systems, such as Escherichia coli and bacteriophages, have been foundational in mutagenesis research. The mutagenic specificity of N(4)-hydroxycytidine, a related compound, was examined using T4rII phage mutants. nih.gov These studies revealed that AT to GC transitions were induced at a significantly higher frequency than GC to AT transitions, highlighting a preferential mutation pathway. nih.gov

In Salmonella typhimurium, N(4)-hydroxycytidine was found to be a mutagenic nucleoside that gets incorporated into both RNA and, to a much lesser extent, DNA. oup.com This incorporation into nucleic acids is a prerequisite for its mutagenic activity.

Investigations in E. coli have explored the influence of DNA repair pathways on the mutagenic effects of N(4)-hydroxycytidine. bibliotekanauki.pl Studies tested whether mutations induced by this compound were affected by the polA1 or xth mutations, which impact DNA polymerase I and exonuclease III activities, respectively. bibliotekanauki.pl The results indicated that these repair processes did not significantly affect the mutagenesis induced by N(4)-hydroxycytidine. bibliotekanauki.pl Similarly, the SOS response, a global response to DNA damage, did not appear to be provoked by this compound. bibliotekanauki.pl

Cellular Models for Evaluating Genomic Integrity and Mutation Rates

Eukaryotic cellular models are employed to assess the impact of compounds like this compound on the integrity of the genome and to quantify mutation rates.

The accumulation of 5-hydroxymethylcytosine (5hmC) at sites of DNA damage has been observed, suggesting it may serve as an epigenetic marker for DNA damage. nih.gov This localization of 5hmC at damage foci, along with key DNA damage response proteins like 53BP1 and γH2AX, points to a role for the TET enzymes, which produce 5hmC, in maintaining genome integrity. nih.gov Deficiency in TET enzymes leads to a failure in the accumulation of 5hmC at damage sites and results in chromosome segregation defects, particularly under replication stress. nih.gov

While 5-hydroxymethylcytosine itself is involved in DNA damage response, other oxidized pyrimidines like 5-hydroxycytosine are known to be mutagenic. oup.com The repair of such lesions is critical for maintaining genomic stability. The endonuclease III-like N-glycosylase Ntg2 in S. cerevisiae is noted for its efficient processing of 5-hydroxycytosine, underscoring the importance of specific repair enzymes in preventing mutations. oup.com

The mutagenic ribonucleoside β-d-N4-hydroxycytidine (NHC) has been shown to be mutagenic in mammalian cell culture assays. ucv.ve This is consistent with the idea that precursors for both RNA and DNA synthesis can share common intermediates, leading to the potential for incorporation into the host cell's DNA. ucv.ve

| Model System | Key Findings |

| Bacteriophage T4 | N(4)-hydroxycytidine induces a high frequency of AT to GC transitions. nih.gov |

| Salmonella typhimurium | N(4)-hydroxycytidine is incorporated into RNA and, to a lesser extent, DNA. oup.com |

| Escherichia coli | DNA repair pathways involving DNA polymerase I and exonuclease III do not significantly alter N(4)-hydroxycytidine-induced mutagenesis. bibliotekanauki.pl |

| Eukaryotic Cells | 5-hydroxymethylcytosine accumulates at DNA damage sites, indicating a role in maintaining genomic integrity. nih.gov |

| Mammalian Cells | β-d-N4-hydroxycytidine (NHC) exhibits mutagenic activity, suggesting potential for incorporation into host DNA. ucv.ve |

Emerging Research Frontiers and Future Directions for 5 Methyl N 4 Hydroxycytosine

Deeper Exploration of Molecular Recognition by Nucleic Acid-Binding Proteins

The specific recognition of modified nucleobases by proteins is fundamental to maintaining genome integrity and regulating gene expression. 5-Methyl-N(4)-hydroxycytosine presents a unique challenge for cellular machinery due to its distinct structural properties. X-ray diffraction and infrared spectroscopy studies have revealed that analogues of this compound exist predominantly in the imino tautomeric form. nih.govnih.gov This conformation is stabilized by an intramolecular hydrogen bond between the ring N(3) hydrogen and the oxygen on the exocyclic N4-hydroxyl group. nih.govnih.gov A significant consequence of this structure is that it prevents the compound from participating in normal Watson-Crick base pairing with guanine (B1146940). nih.gov

This altered structure is a key determinant for its recognition by nucleic acid-binding proteins, particularly those involved in DNA repair. The inability to form a standard base pair acts as a signal for repair enzymes. DNA glycosylases, for instance, are specialized enzymes that recognize and excise damaged or modified bases from DNA. nih.govvanderbilt.edu The mammalian endonuclease III-like 1 (NTHL1) and the bacterial MutM/Fpg proteins are known to act on various oxidized pyrimidines, including 5-hydroxycytosine (B44430) (5-hC), a closely related compound. nih.govvanderbilt.edu The recognition process involves the enzyme flipping the target base out of the DNA helix and into a specific active site pocket, where its chemical structure is interrogated. nih.gov

Furthermore, research on other cytosine modifications provides insight into how this compound might be recognized. Methyl-CpG-binding domain (MBD) proteins, which are crucial for epigenetic regulation, show varying affinities for modified cytosines. plos.orgnih.gov For example, the presence of a hydroxymethyl group at the C5 position (5hmC) can reduce the binding affinity of MBD proteins compared to 5mC. plos.orgnih.gov This suggests that modifications to the cytosine base, such as the N(4)-hydroxy group, can significantly modulate interactions with DNA-binding proteins, thereby influencing downstream cellular processes like DNA repair and epigenetic control.

| Compound Analogue | Predominant Form | Key Structural Feature | Consequence for Pairing |

| 1,5-dimethyl-N4-hydroxycytosine | Imino form nih.govnih.gov | Intramolecular H-bond (N3-H to O4) nih.govnih.gov | Unable to form normal Watson-Crick base pair nih.gov |

| 1,5-dimethyl-N4-methoxycytosine | Imino form nih.gov | Intramolecular H-bond possible bibliotekanauki.pl | Does not form associates via intermolecular H-bonding nih.govbibliotekanauki.pl |

Advanced Structural Biology of this compound in Complex with Replicating Enzymes

Understanding the structural basis of how replicating enzymes, such as DNA polymerases, interact with this compound is crucial for elucidating its mutagenic potential. While a crystal structure of this specific compound within a polymerase active site is not yet available, studies on highly similar analogues provide significant insights. The crystal structure of 1,5-dimethyl-N4-hydroxycytosine, a formal analogue, confirms that the molecule is in the imino form with the exocyclic N4-OH group in a syn position relative to the ring's N(3) atom. nih.gov This conformation sterically hinders the formation of a standard base pair. nih.gov

Structural studies of high-fidelity DNA polymerases encountering other C5-modified cytosines reveal how these enzymes accommodate such lesions. For example, the first crystal structure of a DNA polymerase (RB69 gp43) with 5-hydroxycytosine (5-OHC) in the template strand showed that while the correct incoming nucleotide (dGMP) is stabilized through normal Watson-Crick pairing, the misincorporation of dAMP leads to instability and unstacking of the template base. acs.org This suggests a mechanism where the weakened stacking capability of the modified base allows for incorrect nucleotide insertion. acs.org

Similarly, structural analysis of human DNA polymerase β, an enzyme involved in base excision repair, with various oxidized forms of 5mC (5-hydroxymethylcytosine, 5-formylcytosine (B1664653), and 5-carboxycytosine) demonstrates the polymerase's ability to accommodate these modifications. nih.gov While the methyl, hydroxymethyl, and formyl groups are easily accommodated, the larger carboxyl group requires a significant shift in the DNA backbone to avoid a steric clash. nih.gov These findings indicate that a polymerase active site can be flexible, but modifications can impact catalytic efficiency and fidelity, providing a structural foundation for the mutagenic properties of lesions like this compound.

Development of Novel Research Probes and Tools Based on this compound

The unique chemical properties of this compound and its derivatives make them valuable for the development of new molecular probes and research tools. A primary application lies in the field of antiviral research. ontosight.ai As a nucleoside analog, this compound has been investigated for its potential to interfere with viral replication. ontosight.ai The underlying mechanism involves the analog being incorporated into the growing viral DNA or RNA chain by the viral polymerase, which can lead to the termination of replication or the introduction of lethal mutations. ontosight.ai Foundational studies on the mutagenic properties of 5-hydroxycytosine have previously served as a launchpad for the development of antiviral agents. oup.com

Another innovative application is in the development of tools for epigenetic analysis. Researchers have leveraged the reaction of cytosine and 5-methylcytosine (B146107) with hydroxylamine (B1172632) derivatives to create adducts that can be used to discriminate between these two bases. oup.com This chemical approach is sequence-independent and offers an advantage over some enzyme-based methods, which are limited by sequence specificity. oup.com The principle of forming a specific adduct with modified cytosines could be extended to develop novel probes for detecting this compound itself or other related DNA lesions.

Furthermore, the discovery of viral enzymes, such as thymidylate synthase homologs, capable of synthesizing 5-hydroxycytosine (5hoC) from dCMP, presents an opportunity for biotechnological applications. biorxiv.org These enzymes could potentially be harnessed as tools to produce DNA substrates containing specific modifications, facilitating detailed studies of DNA repair, replication, and protein-DNA interactions.

Broader Implications for Understanding Chemical Mutagenesis and Evolutionary Processes

The study of this compound provides profound insights into the molecular mechanisms of chemical mutagenesis and its evolutionary consequences. This compound is a direct product of the reaction between hydroxylamine, a known mutagen, and 5-methylcytosine, a key epigenetic mark in many organisms. nih.govbibliotekanauki.pl The mutagenicity of hydroxylamine is linked to the formation of N4-hydroxycytosine derivatives. nih.gov For instance, it was proposed that 5-hydroxymethyl-N4-hydroxycytosine, formed in bacteriophages that have 5-hydroxymethylcytosine (B124674) instead of cytosine, could lead to GC-to-AT transition mutations by mispairing with thymine (B56734) (or uracil). bibliotekanauki.pl

The structural conformation of this compound is central to its mutagenic effect. Its stable imino tautomer is unable to form a proper Watson-Crick base pair with guanine, causing a stall or misincorporation during DNA replication. nih.gov This mispairing is a direct cause of point mutations. Studies on other C5-modified cytosines, like 5-chlorocytosine (B1228043), confirm that such lesions are mutagenic, inducing C-to-T transitions with a frequency comparable to highly mutagenic lesions like 8-oxoguanine. pnas.org

From an evolutionary perspective, the chemical instability and mutagenic potential of modified cytosines are significant. 5-methylcytosine itself is a mutational hotspot due to its tendency to deaminate to thymine, a process that contributes significantly to the ~10-fold higher mutation rate observed at CpG dinucleotides. plos.org The formation of additional adducts like this compound introduces another layer of chemical instability and mutagenic potential. While these mutations can drive pathologies such as cancer in somatic cells, they also represent a fundamental source of genetic variation in the germline. pnas.orgplos.org This variation is the raw material upon which natural selection acts, making the study of such lesions essential for understanding the molecular drivers of evolution.

| DNA Lesion | Repair/Recognizing Enzyme(s) | Mutagenic Potential |

| 5-hydroxycytosine (5-hC) | NTHL1, MutM/Fpg nih.govvanderbilt.edu | Induces C→T transitions oup.com |

| 5-chlorocytosine (5ClC) | Bypassed by DNA Polymerase β pnas.org | Mutagenic, codes as T ~5% of the time pnas.org |

| G:T Mismatch (from 5mC deamination) | Thymine DNA Glycosylase (TDG), MBD4 nih.govnih.gov | Leads to C→T transition if unrepaired |

| 8-oxoguanine (8-oxoG) | OGG1, MutM/Fpg nih.govvanderbilt.edu | High, leads to G→T transversions |

Q & A

Q. How can 5-Methyl-N(4)-hydroxycytosine be distinguished from 5-methylcytosine or 5-hydroxymethylcytosine in DNA samples?

Methodological Answer :

- Detection Techniques : Use nanopore sequencing with mutant MspA pores, which differentiate modifications based on ionic current signatures (e.g., 5-methylcytosine vs. 5-hydroxymethylcytosine) . For this compound, combine bisulfite treatment with selective oxidation (e.g., using Tet enzymes) to preserve its unique N(4)-hydroxy group, followed by sequencing .

- Chemical Analysis : Apply capillary gas chromatography/mass spectrometry (CGC/MS) after formic acid hydrolysis and BSTFA derivatization to isolate and identify modified bases like 5-hydroxycytosine derivatives .

Q. What experimental approaches are used to determine the tautomeric stability of this compound?

Methodological Answer :

- Quantum-Mechanical Calculations : Perform semi-empirical (MINDO/3, MNDO) or ab initio (Hartree-Fock) methods to optimize molecular geometries and compare tautomer energies. For example, MNDO predicts the hydroxyimino form as the most stable tautomer .

- Spectroscopic Validation : Use NMR or IR spectroscopy in non-polar solvents to detect tautomer populations, leveraging dipole moment differences (e.g., imino forms have lower dipole moments and dominate in non-polar environments) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its base-pairing behavior in DNA?

Methodological Answer :

- Computational Modeling : Simulate hydrogen-bonding patterns using molecular dynamics (MD) or density functional theory (DFT). Studies show the imino tautomer disrupts Watson-Crick pairing but may form non-canonical pairs (e.g., Hoogsteen) .

- Experimental Validation : Design oligonucleotides containing the modified base and analyze duplex stability via thermal denaturation (UV-Vis measurements) or X-ray crystallography .

Q. What strategies resolve contradictions in reported stability data for this compound tautomers?

Methodological Answer :

- Methodological Harmonization : Compare results across computational methods (e.g., MINDO/3 vs. ab initio) and experimental conditions (solvent polarity, pH). For instance, MNDO calculations show smaller energy differences (~0.6 kJ/mol) between tautomers than MINDO/3 (~43 kJ/mol), aligning better with solution-phase data .

- Error Analysis : Quantify basis set limitations in quantum calculations (e.g., truncated GTO contractions) and validate against crystallographic data .

Q. How can researchers design experiments to probe the biological role of this compound in epigenetic regulation?

Methodological Answer :

- Genome-Wide Mapping : Adapt 5hmC-Seal profiling, which uses β-glucosyltransferase to tag hydroxylated cytosines, followed by pull-down and sequencing .

- Functional Assays : Knock out methyltransferase/dioxygenase enzymes (e.g., TET proteins) in cell lines and assess changes in modification levels via dot-blot or LC-MS/MS .

Methodological Challenges and Solutions

Q. What are the limitations of current computational models for studying this compound, and how can they be improved?

Critical Analysis :

- Limitations : Semi-empirical methods (MINDO/3) overestimate tautomer energy differences due to incomplete geometry optimization . Ab initio methods lack solvent effects unless explicitly modeled.

- Solutions : Use hybrid QM/MM approaches to incorporate solvent interactions and validate against experimental data (e.g., X-ray structures) .

Q. How can researchers address low abundance of this compound in genomic DNA during detection?

Methodological Answer :

- Enrichment Techniques : Immunoprecipitation with antibodies specific to N(4)-hydroxy groups or chemical labeling (e.g., glyoxal-based probes) .

- Sensitivity Enhancement : Pair single-molecule sequencing (nanopore or PacBio SMRT) with machine learning to improve signal-to-noise ratios for rare modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.